molecular formula C21H27N3O3S2 B14979666 4-[4-ethyl-3-(thiomorpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[4-ethyl-3-(thiomorpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B14979666
M. Wt: 433.6 g/mol
InChI Key: RXZXKYPOMGZLAS-UHFFFAOYSA-N
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Description

4-[4-ethyl-3-(thiomorpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

The synthesis of 4-[4-ethyl-3-(thiomorpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, typically starting with the preparation of the core phthalazinone structureThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiomorpholine group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine and sulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other phthalazinone derivatives and thiomorpholine-containing molecules. Compared to these, 4-[4-ethyl-3-(thiomorpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

IUPAC Name

4-(4-ethyl-3-thiomorpholin-4-ylsulfonylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O3S2/c1-3-15-8-9-16(14-19(15)29(26,27)24-10-12-28-13-11-24)20-17-6-4-5-7-18(17)21(25)23(2)22-20/h8-9,14H,3-7,10-13H2,1-2H3

InChI Key

RXZXKYPOMGZLAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCSCC4

Origin of Product

United States

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